molecular formula C9H20O B3044996 Amyl-t-butyl ether CAS No. 10100-95-5

Amyl-t-butyl ether

Cat. No.: B3044996
CAS No.: 10100-95-5
M. Wt: 144.25 g/mol
InChI Key: BWRSHLROMAZEBM-UHFFFAOYSA-N
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Description

Amyl-t-butyl ether, also known as pentyl tert-butyl ether, is an organic compound with the molecular formula C₉H₂₀O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl-t-butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, the reaction between tert-butoxide ion and 1-bromopentane can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols to avoid the formation of alkenes through dehydration . Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Chemical Reactions Analysis

Types of Reactions: Amyl-t-butyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amyl-t-butyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of amyl-t-butyl ether involves its ability to act as a solvent and reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating reactions. In fuel applications, it helps in the efficient combustion of gasoline by increasing the octane number .

Comparison with Similar Compounds

Uniqueness: Amyl-t-butyl ether is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other ethers. Its lower water solubility and higher boiling point make it suitable for specific industrial applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRSHLROMAZEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143629
Record name Amyl-t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10100-95-5
Record name Amyl-t-butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl-t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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